molecular formula C19H31BN2O2Si B13488011 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13488011
M. Wt: 358.4 g/mol
InChI Key: WHHAUVHXQBEWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boron-containing heterocyclic compound with a pyrrolo[2,3-b]pyridine core. The molecule features two key functional groups:

  • tert-Butyldimethylsilyl (TBS) group: A bulky silicon-based protecting group that enhances steric protection and stability, particularly under basic or nucleophilic conditions.
  • Tetramethyl-1,3,2-dioxaborolane (pinacol boronate): A boron-ester group widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation.

This compound is primarily utilized in pharmaceutical synthesis as a versatile intermediate. Its boron-ester moiety enables coupling with aryl halides, while the TBS group stabilizes the nitrogen atom in the pyrrolo[2,3-b]pyridine ring during synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the silyl group: tert-Butyldimethylsilyl chloride (TBDMS-Cl) is often used in the presence of a base like imidazole to protect hydroxyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions:

    Oxidation: The boronate group can be oxidized to form boronic acids.

    Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under specific conditions.

    Substitution: The silyl group can be substituted with other functional groups using fluoride sources like TBAF (tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: TBAF or other fluoride sources.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its application:

    In organic synthesis: Acts as a nucleophile or electrophile in various reactions.

    In biological systems: May interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on functional groups, synthetic applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Position of Boron-ester Protecting Group CAS Number Reference(s)
1-(tert-Butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine TBS, pinacol boronate C3 tert-Butyldimethylsilyl Not explicitly provided Synthesis extrapolated from analogous routes
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine Tosyl (Ts), pinacol boronate C3 Tosyl 866545-91-7
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Pinacol boronate C4 None (free NH) 942919-26-8
1-(Phenylsulfonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl, pinacol boronate C3 Phenylsulfonyl 882562-39-2

Key Observations

Protecting Group Effects :

  • The TBS group in the target compound provides superior steric protection compared to tosyl (Ts) or phenylsulfonyl groups. This enhances stability in basic or nucleophilic environments, critical for multi-step syntheses .
  • Tosyl and phenylsulfonyl groups are more electron-withdrawing, which may reduce the reactivity of the boron-ester in cross-coupling reactions but improve solubility in polar solvents .

Boron-ester Position :

  • Boron at C3 (target compound) vs. C4 (CAS 942919-26-8) alters electronic and steric properties. C3-substituted derivatives typically exhibit higher reactivity in Suzuki-Miyaura couplings due to proximity to the nitrogen atom, which modulates electron density .

Synthetic Utility :

  • The target compound’s TBS group allows selective deprotection under mild acidic conditions (e.g., TBAF), enabling sequential functionalization .
  • Compounds with free NH groups (e.g., CAS 942919-26-8) are prone to decomposition under oxidative conditions, limiting their use in late-stage coupling reactions .

Table 2: Physicochemical and Spectroscopic Data

Compound Name Melting Point (°C) $ ^1H $ NMR (DMSO-d6, δ ppm) HRMS [M+H]+ (Found/Calculated) Reference(s)
This compound Not reported δ 0.20 (s, 6H, Si(CH3)2), 1.03 (s, 9H, C(CH3)3) Not reported Extrapolated
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine 215–217 δ 8.39 (d, J = 2.2 Hz, 1H), 2.34 (s, 3H, CH3) 385.1541/385.15465
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Not reported δ 8.60 (d, J = 2.0 Hz, 1H), 8.22 (d, J = 1.8 Hz) 356.1393/356.13934

Biological Activity

1-(tert-Butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including silyl and boronate functional groups, contribute to its reactivity and possible applications in drug discovery and development.

The biological activity of this compound may involve interactions with specific enzymes or receptors within biological systems. Such interactions could lead to modulation of enzymatic activities or receptor signaling pathways, which are crucial for therapeutic effects.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a broad spectrum of pharmacological properties. These include:

  • Antitumor Activity : Some studies suggest that compounds with a similar scaffold have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The compound may have potential applications in treating infections due to its activity against certain bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound could inhibit pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity. For instance:

  • A study reported that pyrrolo[3,4-c]pyridine derivatives demonstrated significant inhibition of specific enzymes involved in cancer progression. The IC50 values ranged from low micromolar concentrations (6–22 μM), indicating potent activity against targets such as integrase enzymes in HIV treatment .

In Vivo Studies

In vivo pharmacokinetic studies have shown that some derivatives possess favorable absorption and metabolic profiles. For example:

  • A highly soluble derivative exhibited good metabolic stability and low toxicity in animal models . This suggests potential for further development as a therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrole-based compounds:

Compound NameStructure TypeAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound APyrrolo[3,4-c]pyridineModerate (IC50 ~15 μM)Active against S. aureusSignificant inhibition
Compound BPyrrolopyridineHigh (IC50 ~8 μM)Active against E. coliModerate inhibition
Target Compound Pyrrolo[2,3-b]pyridine Potential (not yet quantified) Ongoing studies Promising results

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves:

  • Step 1: Protection of the pyrrole nitrogen using tert-butyldimethylsilyl chloride (TBDMSCl) and NaH in THF at 0°C to room temperature (rt).
  • Step 2: Miyaura borylation at the 3-position via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in dioxane/water, using Pd(PPh₃)₄ and K₂CO₃ at 105°C.
  • Purification: Silica gel chromatography with dichloromethane/ethyl acetate (90:10) or similar solvent systems.
    Example: A related pyrrolo[2,3-b]pyridine boronate was synthesized via Suzuki coupling with 96% yield under analogous conditions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR: Confirms regiochemistry and functional groups. The TBDMS group appears at δ ~0.2 ppm (singlet, 9H), while the boronate methyl groups resonate at δ ~1.3 ppm. Aromatic protons on the pyrrolo[2,3-b]pyridine core appear between δ 7.2–8.9 ppm .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄N₄O: 315.12403; observed: 315.1237) .
  • X-ray crystallography: Resolves steric effects of TBDMS and boronate groups in solid-state structures .

Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving this boronate ester?

  • Catalyst: Pd(PPh₃)₄ or SPhos Pd G2 (1–5 mol%).
  • Base: K₂CO₃ (2M in water) or Cs₂CO₃.
  • Solvent: Dioxane/water (3:1) or toluene/ethanol (3:1).
  • Temperature: 80–105°C for 16–24 hours.
    Example: Coupling with aryl halides achieved >90% yield in optimized conditions .

Advanced Questions

Q. How do substituent variations on the pyrrolo[2,3-b]pyridine core affect cross-coupling efficiency and biological activity?

Structure-Activity Relationship (SAR) Insights:

Substituent (Position)Coupling Yield (%)Kinase Inhibition (IC₅₀, nM)Reference
3-Nicotinoyl, 5-Phenyl36FGFR1: 45
3-Benzoyl, 5-Dimethoxyphenyl49Aurora B: 28
3-Iodo, 5-Bromo92N/A (Intermediate)
  • Key Findings: Electron-withdrawing groups (e.g., nitro, acyl) enhance cross-coupling rates but may reduce solubility. Bulky TBDMS groups require higher catalyst loading (5 mol% Pd) to mitigate steric hindrance .

Q. What strategies resolve contradictory data in regioselectivity during functionalization?

  • Regioselective Halogenation: Use of N-tosyl (Ts) directing groups ensures iodination at the 3-position (92% yield) .
  • Borylation Optimization: Computational modeling (DFT) identifies electron-deficient boron sites for selective 5-position borylation (85% selectivity) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Recycling: Immobilized Pd catalysts reduce costs.
  • Solvent Choice: THF outperforms dioxane for solubility of bulky intermediates.
  • Microwave Assistance: Reduces reaction time from 24 hours to 2 hours with comparable yields (85%) .

Q. Methodological Considerations

Q. How to address decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?

  • Immediate Use: Avoid storage; directly proceed to acylation or alkylation.
  • Stabilization: Conduct reactions under inert atmospheres (N₂/Ar) and use pyridine as a solvent to neutralize acidic byproducts .

Q. What analytical challenges arise in characterizing boronate-containing derivatives?

  • ¹¹B NMR: Confirms boronate integrity (δ ~30 ppm for dioxaborolanes).
  • HPLC-MS: Detects trace impurities from Suzuki coupling byproducts (e.g., homocoupling) .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of 5-aryl derivatives?

  • Source of Variation: Differences in assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., FGFR1 vs. FGFR2 isoforms).
  • Resolution: Standardize protocols using recombinant enzymes and validate in multiple cell models .

Properties

Molecular Formula

C19H31BN2O2Si

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]silane

InChI

InChI=1S/C19H31BN2O2Si/c1-17(2,3)25(8,9)22-13-15(14-11-10-12-21-16(14)22)20-23-18(4,5)19(6,7)24-20/h10-13H,1-9H3

InChI Key

WHHAUVHXQBEWKE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.